
Ethyl N-(2,4-dinitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(2,4-dinitrophenyl)carbamate: is an organic compound with the molecular formula C9H9N3O6 and a molecular weight of 255.18 g/mol It is a derivative of carbamic acid and contains a dinitrophenyl group, which is known for its electron-withdrawing properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl N-(2,4-dinitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves reacting 2,4-dinitrophenyl chloroformate with ethylamine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C . The reaction typically takes 1-2 hours with constant stirring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl N-(2,4-dinitrophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The dinitrophenyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like in the presence of a .
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or in the presence of a base.
Reduction: with a such as .
Hydrolysis: (e.g., ) or (e.g., ) conditions.
Major Products Formed:
Amines: from reduction reactions.
Substituted carbamates: from nucleophilic substitution.
Amine and carbon dioxide: from hydrolysis.
Aplicaciones Científicas De Investigación
Ethyl N-(2,4-dinitrophenyl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl N-(2,4-dinitrophenyl)carbamate involves its interaction with biological molecules. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. This interaction is often due to the electron-withdrawing nature of the nitro groups, which can affect the electronic environment of the target molecules .
Comparación Con Compuestos Similares
Ethyl N-(2,4-dinitrophenyl)carbamate can be compared with other carbamate derivatives:
Ethyl carbamate (urethane): Unlike this compound, ethyl carbamate is known for its carcinogenic properties and is rarely used.
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group, used in different industrial applications.
Propyl carbamate: Another similar compound with a propyl group, used in various chemical syntheses.
The uniqueness of this compound lies in its dinitrophenyl group, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
35411-68-8 |
|---|---|
Fórmula molecular |
C9H9N3O6 |
Peso molecular |
255.18 g/mol |
Nombre IUPAC |
ethyl N-(2,4-dinitrophenyl)carbamate |
InChI |
InChI=1S/C9H9N3O6/c1-2-18-9(13)10-7-4-3-6(11(14)15)5-8(7)12(16)17/h3-5H,2H2,1H3,(H,10,13) |
Clave InChI |
DTOSWNOZWVEWSX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate](/img/structure/B11832890.png)
![Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)-](/img/structure/B11832895.png)
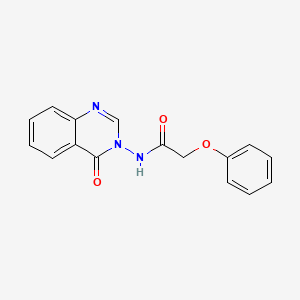

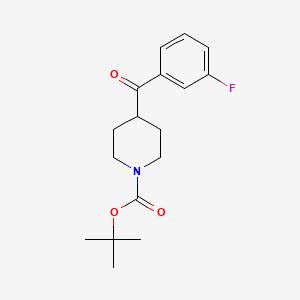
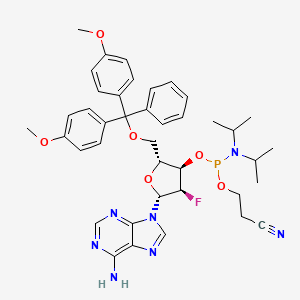

![[2,3'-Biquinoline]-2'-carboxylic acid](/img/structure/B11832943.png)
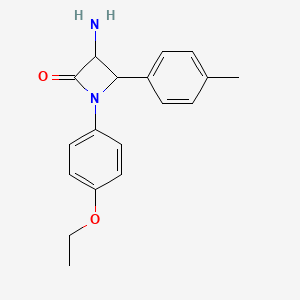
![Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester](/img/structure/B11832959.png)
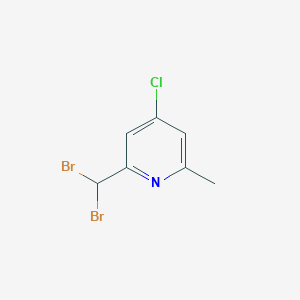
![1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B11832966.png)
